Sodium 5-methoxypyridine-2-sulfinate

Description

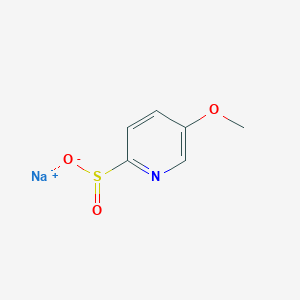

Sodium 5-methoxypyridine-2-sulfinate is a sodium salt of a pyridine derivative substituted with a methoxy (-OCH₃) group at the 5-position and a sulfinate (-SO₂⁻Na⁺) group at the 2-position. Its molecular formula is C₇H₈NNaO₃S, with a molecular weight of approximately 197 g/mol. This compound is primarily utilized in palladium-catalyzed desulfinative cross-coupling reactions, where it acts as a sulfinate donor to form organopalladium complexes . Key spectral data include a distinct singlet at 3.86 ppm in ¹H NMR (corresponding to the methoxy protons) and a ¹³C NMR peak at 55.4 ppm for the methoxy carbon .

Properties

Molecular Formula |

C6H6NNaO3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;5-methoxypyridine-2-sulfinate |

InChI |

InChI=1S/C6H7NO3S.Na/c1-10-5-2-3-6(7-4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

QZWHXQHSODGVOF-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CN=C(C=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxypyridine-2-sulfinate typically involves the sulfonylation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Major Products:

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Aryl-substituted pyridines

Scientific Research Applications

Sodium 5-methoxypyridine-2-sulfinate has a wide range of applications in scientific research:

Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: It is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of sodium 5-methoxypyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, forming strong carbon-sulfur bonds. This property is exploited in palladium-catalyzed cross-coupling reactions, where the compound acts as a coupling partner to form complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 5-Methylpyridine-2-Sulfinate

Sodium 5-methylpyridine-2-sulfinate (CAS: 2097773-47-0) shares structural similarities but substitutes the methoxy group with a methyl (-CH₃) group at the 5-position. Its molecular formula is C₆H₆NNaO₂S , with a molecular weight of 179.17 g/mol .

Key Differences:

In contrast, the methyl group in sodium 5-methylpyridine-2-sulfinate is weakly electron-donating through inductive effects only. The methoxy group’s oxygen atom may participate in hydrogen bonding or coordination, influencing solubility and reactivity .

Spectral Data :

- The ¹H NMR signal for the methoxy group (3.86 ppm) is distinct from the expected ~2.5 ppm signal for a methyl group, aiding in spectroscopic differentiation .

Molecular Weight and Solubility: The methoxy derivative’s higher molecular weight (~197 vs. 179.17 g/mol) reflects the oxygen atom’s inclusion. Both compounds are soluble in polar solvents like methanol, as evidenced by their use in palladium reaction systems .

Comparative Data Table:

Other Pyridine Sulfinate Derivatives

The trifluoromethyl (-CF₃) group would reduce electron density at the pyridine ring, contrasting with the electron-donating methoxy and methyl groups. Such differences could alter reaction kinetics or intermediate stability in cross-coupling processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.